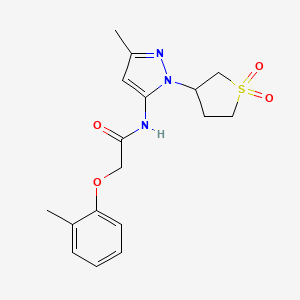

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazolyl moiety, a dioxidotetrahydrothiophene ring, and an o-tolyloxyacetamide group, making it a subject of interest for its biological activity and synthetic versatility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide typically involves multiple steps, starting with the preparation of the core pyrazolyl and dioxidotetrahydrothiophene structures. These intermediates are then coupled with the o-tolyloxyacetamide group through a series of reactions, including nucleophilic substitution and acylation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up to ensure cost-effectiveness and efficiency. This involves optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Production of reduced thiophenes.

Substitution: Generation of various substituted pyrazoles and acetamides.

Aplicaciones Científicas De Investigación

G Protein-Gated Inwardly Rectifying Potassium Channels (GIRK)

Recent studies have identified this compound as a potent activator of GIRK channels, which play a critical role in regulating neuronal excitability and cardiac function. It has been shown to exhibit nanomolar potency in activating GIRK1/2 channels while demonstrating improved metabolic stability compared to traditional compounds in this class .

Table: Potency of Compounds on GIRK Channels

| Compound | GIRK1/2 Potency (nM) | GIRK1/4 Potency (nM) |

|---|---|---|

| 11a | <10 | >6000 |

| 12g | 723 | 2869 |

| 12c | 609 | Inactive |

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound, revealing its ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study: Cytotoxicity Assessment

- Method: MTT assay conducted on human cancer cell lines.

- Findings: Significant reduction in cell viability at concentrations ranging from 0.19 to 100 μM after 72 hours of treatment.

Therapeutic Applications

Given its biological activity, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide holds promise for several therapeutic applications:

Potential Applications:

- Neuroprotective Agents: By modulating potassium channels, it may help protect against neurodegenerative diseases.

- Cardiovascular Therapeutics: Its role in cardiac ion channel modulation suggests potential use in treating arrhythmias.

- Anticancer Drugs: With demonstrated cytotoxic effects against cancer cells, it could be developed into a novel anticancer therapy.

Mecanismo De Acción

The compound exerts its effects primarily through the activation of G protein-gated inwardly-rectifying potassium (GIRK) channels. By binding to these channels, it modulates the flow of potassium ions, which can influence cellular excitability and signaling pathways. The molecular targets and pathways involved include potassium channels and associated regulatory proteins.

Comparación Con Compuestos Similares

N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Uniqueness: N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide stands out due to its specific o-tolyloxyacetamide group, which imparts unique chemical and biological properties compared to similar compounds. Its ability to activate GIRK channels is particularly notable, distinguishing it from other pyrazolyl derivatives.

Actividad Biológica

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure that includes a tetrahydrothiophene moiety and a pyrazole ring, which are known to contribute to various pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3O4S, with a molecular weight of approximately 315.35 g/mol. The presence of the dioxo group in the tetrahydrothiophene contributes to its reactivity and potential biological activity.

The primary mechanism by which this compound exerts its biological effects is through the modulation of potassium channels, specifically GIRK1/2 channels. Activation of these channels can stabilize the resting membrane potential in neurons and cardiac cells, reducing excitability and potentially providing therapeutic benefits in conditions such as arrhythmias and epilepsy .

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Potassium Channel Activation : The compound has been shown to activate GIRK channels, leading to significant physiological effects in neuronal and cardiac tissues .

- Antiproliferative Effects : In vitro studies have demonstrated that derivatives of pyrazole compounds exhibit antiproliferative activity against several cancer cell lines. Notably, related compounds have shown IC50 values in the low micromolar range against HeLa and MCF-7 cancer cell lines .

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- GIRK Channel Modulation : A study assessing the structure–activity relationship (SAR) of similar compounds found that modifications to the pyrazole moiety significantly influenced GIRK channel activation potency. For instance, certain substitutions improved metabolic stability while maintaining channel activation efficacy .

- Cancer Cell Line Studies : Another investigation into related pyrazole derivatives reported effective antiproliferative activities against various cancer cell lines. Compounds showed IC50 values ranging from 0.34 µM to 0.86 µM, indicating their potential as anticancer agents .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-2-(2-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4S/c1-12-5-3-4-6-15(12)24-10-17(21)18-16-9-13(2)19-20(16)14-7-8-25(22,23)11-14/h3-6,9,14H,7-8,10-11H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUENYAYYQNAYDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC(=NN2C3CCS(=O)(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.